

Application Notes & Protocols: Analysis of Tartrazine in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Tartrazine

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These application notes provide a detailed overview of validated methods for the quantitative analysis of **tartrazine** (also known as FD&C Yellow No. 5 or E102) in pharmaceutical formulations. **Tartrazine** is a synthetic lemon-yellow azo dye commonly used as a colorant in drugs and food products.[1][2] Its analysis is crucial for quality control and to ensure compliance with regulatory limits.[3]

The following sections detail two common and effective analytical techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). Each section includes a summary of the method's performance, a detailed experimental protocol, and a workflow diagram.

UV-Visible Spectrophotometric Analysis of Tartrazine

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the determination of **tartrazine** in pharmaceutical dosage forms.[4][5] The method is based on measuring the absorbance of a **tartrazine** solution at its maximum absorption wavelength (λ_{max}).[1]

Data Presentation: Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated UV-Visible spectrophotometric method for **tartrazine** analysis.

Parameter	Typical Value	Reference
Wavelength (λ_{max})	425 - 427 nm	[1][4][6]
Linearity Range	2.0 - 25 $\mu\text{g/mL}$	[4][6][7]
Molar Absorptivity	Varies with conditions	[4]
Sandell's Sensitivity	Varies with conditions	[4]
Limit of Detection (LOD)	$3.52 - 5.91 \times 10^{-8} \text{ mol L}^{-1}$	[8][9]
Limit of Quantification (LOQ)	3.71 $\mu\text{g/L}$	[2][3]
Accuracy (% Recovery)	> 95%	[8][9]
Precision (% RSD)	< 2%	[6]

Experimental Protocol: UV-Visible Spectrophotometry

This protocol is a general guideline and may require optimization based on the specific pharmaceutical formulation.

1. Instrumentation:

- A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[6]

2. Reagents and Materials:

- Tartrazine** reference standard
- Deionized water
- Universal buffer solutions (pH 2-12)[4]
- Methanol (for cleaning)

3. Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$):

- Accurately weigh 10 mg of **tartrazine** reference standard.[\[4\]](#)
- Dissolve it in a 100 mL volumetric flask with deionized water.[\[4\]](#)
- Stir for 5 minutes using a magnetic stirrer and then complete the volume to the mark with deionized water.[\[4\]](#)

4. Preparation of Calibration Standards:

- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2.0 to 20 µg/mL by appropriate dilution with deionized water in 10 mL volumetric flasks.[\[4\]](#)[\[7\]](#)

5. Sample Preparation (from Tablets/Capsules):

- Weigh and finely powder a representative number of tablets or the content of capsules (e.g., 10 tablets).[\[8\]](#)
- Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient.
- Dissolve the powder in a suitable volume of deionized water (e.g., 30 mL) in a 50 mL volumetric flask.[\[8\]](#)
- Stir until the formulation disintegrates completely.[\[8\]](#)
- Make up the volume to 50 mL with deionized water.[\[8\]](#)
- Filter the solution to remove any insoluble excipients.[\[8\]](#)
- If necessary, place the cuvette with the filtrate in an ultrasonic bath for 1 minute to remove any dissolved gases like CO₂ that may form bubbles.[\[8\]](#)
- Further dilute the filtrate with deionized water to obtain a concentration within the calibration range.

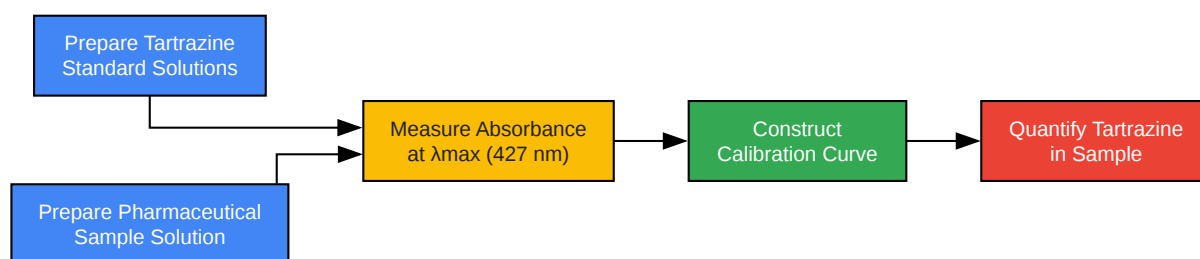
6. Measurement:

- Set the spectrophotometer to scan a wavelength range of 390-630 nm to determine the λ_{max} of **tartrazine**, which is typically around 427 nm.[4][7]
- Use a blank solution (deionized water and any buffer used) to zero the instrument.[4]
- Measure the absorbance of the standard solutions and the sample solution at the determined λ_{max} . [7]

7. Data Analysis:

- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of **tartrazine** in the sample solution from the calibration curve using linear regression.
- Calculate the amount of **tartrazine** in the original pharmaceutical formulation.

Workflow Diagram: UV-Visible Spectrophotometric Analysis



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Caption: Workflow for **tartrazine** analysis by UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Analysis of Tartrazine

HPLC is a highly selective and sensitive method for the simultaneous determination of **tartrazine** and other dyes in pharmaceutical formulations.^[10] It is particularly useful for complex matrices where interferences may be present.

Data Presentation: Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated RP-HPLC method for **tartrazine** analysis.

Parameter	Typical Value	Reference
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)	^[10] ^[11]
Mobile Phase	Acetonitrile:Ammonium Acetate (e.g., 86:14 v/v)	^[11] ^[12]
Flow Rate	1.0 - 1.2 mL/min	^[10] ^[11]
Detection Wavelength	425 - 427 nm	^[1] ^[10]
Linearity Range	0.2 - 38 µg/mL	^[10] ^[13]
Limit of Detection (LOD)	0.0325 - 1.22 µg/L	^[2] ^[11]
Limit of Quantification (LOQ)	3.644 µg/mL - 8.33 µg/L	^[2] ^[3] ^[10]
Accuracy (% Recovery)	98.1 - 106.6%	^[2] ^[3]
Precision (% RSD)	< 2%	^[12]

Experimental Protocol: RP-HPLC

This protocol is a general guideline and may require optimization based on the specific instrumentation and pharmaceutical formulation.

1. Instrumentation:

- HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.^[10]

- C18 reversed-phase column.[10][11]

2. Reagents and Materials:

- **Tartrazine** reference standard
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Water (HPLC grade)
- Methanol (HPLC grade)
- Buffer solution (e.g., 0.3 M acetate buffer, pH 4.7)[10]

3. Preparation of Mobile Phase:

- Prepare the mobile phase by mixing the appropriate volumes of the organic and aqueous phases (e.g., acetonitrile and 19 mM ammonium acetate solution in an 86:14 v/v ratio).[11][12]
- Degas the mobile phase before use.

4. Preparation of Standard Stock and Working Solutions:

- Prepare a stock solution of **tartrazine** in a suitable solvent (e.g., the mobile phase or a component of it).
- Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.2 - 1.0 µg/mL).[13]

5. Sample Preparation (from Dragees/Tablets):

- Weigh and powder a representative number of dragees or tablets.
- Accurately weigh a portion of the powder.

- Dissolve the powder in a suitable solvent, such as 0.3 M acetate buffer, and shake for approximately 30 minutes.[10]
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]
- Dilute the filtered solution if necessary to bring the **tartrazine** concentration into the linear range of the method.

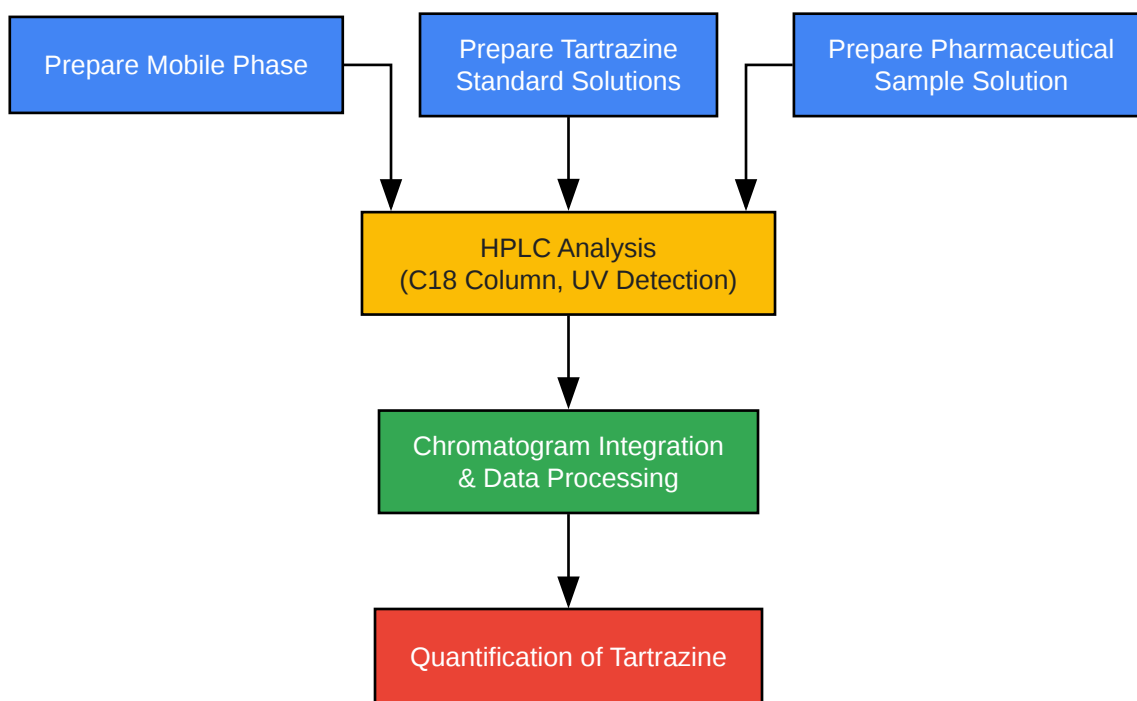
6. Chromatographic Conditions:

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10][11]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer. [11][12]
- Flow Rate: 1.2 mL/min[11][12]
- Injection Volume: 10-20 µL
- Column Temperature: Ambient or controlled (e.g., 25 °C)
- Detection: UV-Vis detector at 427 nm.[10]

7. Data Analysis:

- Integrate the peak area of **tartrazine** in the chromatograms of the standard and sample solutions.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **tartrazine** in the sample solution from the calibration curve.
- Calculate the amount of **tartrazine** in the original pharmaceutical formulation.

Workflow Diagram: HPLC Analysis



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Caption: Workflow for **tartrazine** analysis by HPLC.

Solid-Phase Extraction (SPE) for Sample Clean-up and Preconcentration

For samples with very low concentrations of **tartrazine** or complex matrices, a solid-phase extraction (SPE) step can be employed prior to analysis to clean up the sample and concentrate the analyte.[9][14]

Experimental Protocol: SPE

1. Materials:

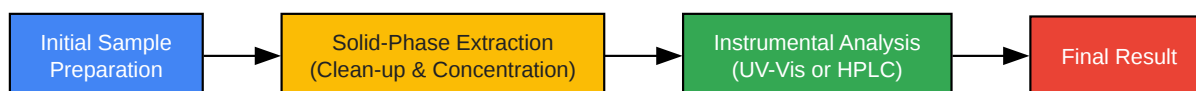
- SPE cartridges (e.g., Diaion SP-207 resin)[9][14]
- Elution solvent (e.g., 0.01 M HCl in acetone)[9]

2. Procedure:

- Condition the SPE cartridge with an appropriate solvent.

- Load the sample solution onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the retained **tartrazine** with a suitable elution solvent.[9]
- The eluate can then be analyzed by UV-Vis spectrophotometry or HPLC.

Logical Relationship Diagram: SPE in Analytical Workflow



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Caption: Integration of SPE into the analytical workflow.

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References

- 1. helixchrom.com [helixchrom.com]
- 2. iranarze.ir [iranarze.ir]
- 3. ijnrd.org [ijnrd.org]
- 4. jbes.journals.ekb.eg [jbes.journals.ekb.eg]
- 5. Spectrophotometric determination of Tartrazine in soft drink powder and pharmaceutical dosage form [jbes.journals.ekb.eg]
- 6. ajpamc.com [ajpamc.com]
- 7. Tartrazine Detection in Drinks and Drugs | PDF | Absorbance | Ph [scribd.com]
- 8. researchgate.net [researchgate.net]

- 9. jmchemsci.com [jmchemsci.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of tartrazine in some food and medicine samples after solid phase extraction [jmchemsci.com]
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